4,6-Difluorooxindole

货号 B1359043

CAS 编号:

247564-57-4

分子量: 169.13 g/mol

InChI 键: RVFYSTJIJULFHI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

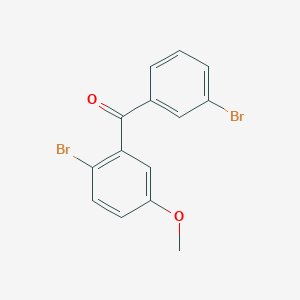

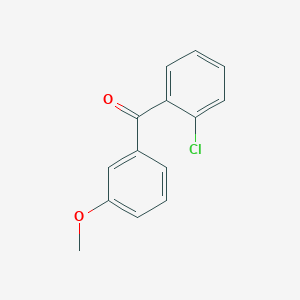

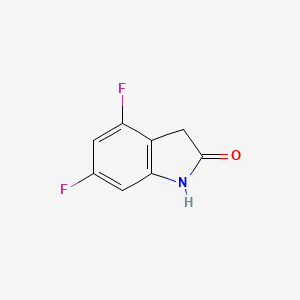

4,6-Difluorooxindole, also known as 4,6-DFI, is a synthetic organic compound with the molecular formula C8H5F2NO . It is widely used in chemical and biological research.

Molecular Structure Analysis

The molecular structure of 4,6-Difluorooxindole consists of a heterocyclic indole ring with two fluorine atoms attached at the 4 and 6 positions . The molecular weight is 169.13 g/mol .Physical And Chemical Properties Analysis

4,6-Difluorooxindole has a predicted boiling point of 264.9±40.0 °C and a predicted density of 1.415±0.06 g/cm3 . It also has a predicted pKa of 12.24±0.20 . The compound is stable under normal temperatures and pressures but should be stored at 2-8°C .科学研究应用

De Novo Synthesis of Difluorooxindole Ring System

- Field : Organic Chemistry

- Application : The synthesis of the difluorooxindole ring system is of interest in organic chemistry .

- Methods : The synthesis was carried out under free radical conditions. When BrettPhos (L6) was employed as the ligand, difluorinated oxindole 2a was isolated in high yield (78%, entry 6) .

- Results : The use of other monophosphine ligands, as well as bidentate, were more effective, but still only provided the desired oxindole in low to moderate yields .

-

Transition Metal-Free Photochemical C–F Activation for the Preparation of Difluorinated-Oxindole Derivatives

- Field : Organic Chemistry

- Application : The development of strategies for single and selective C–F bond activation represents an important avenue to overcome limitations in the synthesis of valuable fluorine-containing compounds .

- Methods : A straightforward and mechanistically distinct pathway to generate gem-difluoromethyl radicals and their installation onto N-arylmethacrylamides for the preparation of valuable difluorinated oxindole derivatives .

- Results : The use of a readily available benzenethiol as a photocatalyst under open-to-air conditions was developed, demonstrating the facile multigram preparation of the targeted fluorinated molecules .

-

Synthetic Strategies for 3,6-Substituted Carbazole-Based Polymers and Their Opto-Electronic Applications

- Field : Polymer Chemistry and Optoelectronics

- Application : Polymers containing carbazole substituents are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity .

- Methods : The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .

- Results : This comprehensive review delves into the burgeoning field of 3,6-substituted carbazole-based polymers and their crucial role in advancing optoelectronic applications .

-

Catalytic Oxidative Desulfurization of a 4,6-DMDBT Containing Model

- Field : Chemical Engineering

- Application : The reaction of 4,6-DMDBT in the presence of H2O2 led to the formation of the corresponding sulfoxide and sulfone .

- Methods : The formation of superoxide and free ˙OH and ˙OOH radicals upon the decomposition of H2O2 on the carbocatalyst surface .

- Results : These results can boost the research activities and exploitation of activated porous .

安全和危害

属性

IUPAC Name |

4,6-difluoro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYSTJIJULFHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611946 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluorooxindole | |

CAS RN |

247564-57-4 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)

![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)